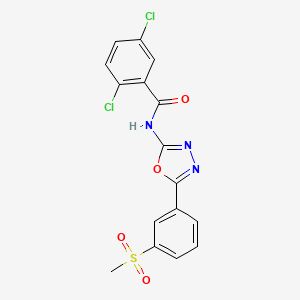
2,5-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzamide derivative, which is a type of organic compound that includes a benzene ring and an amide group. Benzamides have a wide range of applications in the field of medicine and are used in the synthesis of various pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring, an amide group, and a 1,3,4-oxadiazole ring, which is a type of heterocyclic aromatic ring that contains oxygen and nitrogen .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Anti-cancer Agents
Research has identified the synthesis of novel derivatives of 2,5-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide with potential anti-inflammatory and anticancer activities. For instance, Gangapuram and Redda (2009) synthesized substituted benzamide/benzene sulfonamides showing promise as anti-inflammatory and anti-cancer agents (Madhavi Gangapuram & K. Redda, 2009).
Anticancer Activity
Further research has been conducted on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which have demonstrated moderate to excellent anticancer activity against various cancer cell lines, indicating a significant potential for therapeutic applications (B. Ravinaik et al., 2021).
Antimicrobial and Antitubercular Agents
Compounds derived from 2,5-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide have been evaluated for their antimicrobial and antitubercular properties. For example, novel sulfonyl derivatives have been synthesized and characterized, exhibiting moderate to significant antibacterial, antifungal, and antitubercular activities, highlighting their potential as antimicrobial and antitubercular agents (G. V. Suresh Kumar et al., 2013).
Biological Studies and Crystal Structure Analysis
Research has also included the synthesis, characterization, and biological study of 1,3,4-oxadiazole-2-thiones derivatives, revealing insights into their structure and potential biological activities. These studies have contributed to understanding the molecular properties and interactions of such compounds, aiding in the development of new drugs and therapeutic agents (Subbulakshmi N. Karanth et al., 2019).
Antimycobacterial Screening
Further exploration has included the synthesis and antimycobacterial screening of new derivatives, demonstrating significant activity against Mycobacterium tuberculosis. This research indicates the potential of these compounds to contribute to the development of new treatments for tuberculosis and other mycobacterial infections (N. Nayak et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds, such as benzamides, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is thought to interact with its targets, leading to changes in cellular processes . The compound’s structure, which includes a benzamide group, suggests it may form hydrogen bonds with its targets, as seen in related compounds .
Biochemical Pathways
Given the broad biological activities of similar compounds , it is likely that this compound impacts multiple pathways, leading to downstream effects on cellular functions.
Result of Action
Based on the biological activities of similar compounds , it can be inferred that this compound may have potential therapeutic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Safety and Hazards
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O4S/c1-26(23,24)11-4-2-3-9(7-11)15-20-21-16(25-15)19-14(22)12-8-10(17)5-6-13(12)18/h2-8H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGULLJWUCDDXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

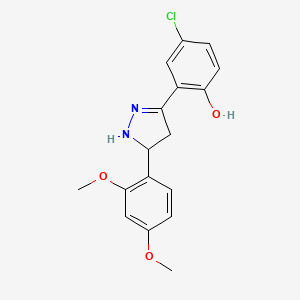

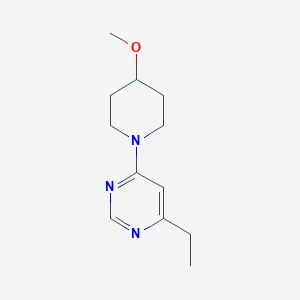

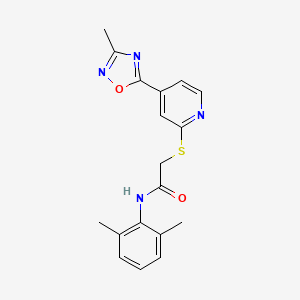
![N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2767007.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2767009.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2767012.png)
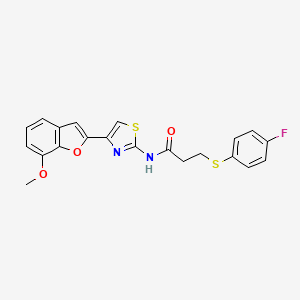

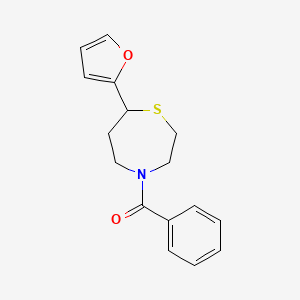
![N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2767017.png)
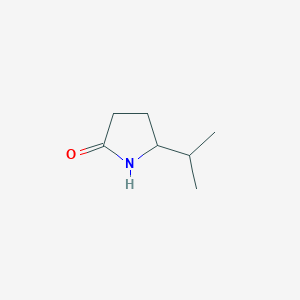
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2767020.png)